

Gas-Phase Ion Energetics of 1,3-Hexadien-5yne: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase ion energetics of **1,3-hexadien-5-yne**. The document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual representations of fundamental concepts and workflows. This information is crucial for understanding the intrinsic chemical properties of this molecule, which can inform its reactivity, stability, and potential applications in various scientific domains, including drug development.

Quantitative Data Summary

The gas-phase ion energetics of a molecule are fundamental properties that dictate its behavior in the absence of solvent effects. These values are essential for mass spectrometry analysis, understanding reaction mechanisms, and computational modeling. The key energetic parameters for **1,3-hexadien-5-yne** are summarized in the tables below.

Table 1: Experimentally Determined Ionization Energy of

1,3-Hexadien-5-yne

Ionization Energy (eV)	Method	Reference
9.20	Photoelectron Spectroscopy (PE)	INVALID-LINK[1][2]
9.50	Electron Impact (EI)	INVALID-LINK[1][2]



Note: The discrepancy between the Photoelectron Spectroscopy (PE) and Electron Impact (EI) values is common. PE spectroscopy is generally considered to provide more precise values for the adiabatic ionization energy.

Table 2: Calculated Gas-Phase Ion Energetics of 1,3-

Hexadien-5-yne

Property	Value (kJ/mol)	Value (kcal/mol)	Method	Reference/Co mment
Enthalpy of Formation (neutral, g)	335.1 ± 1.5	80.1 ± 0.4	Active Thermochemical Tables (ATcT)	INVALID-LINK [3]
Proton Affinity (PA)	~800-850	~191-203	Estimated	See Section 2.3 for estimation details.
Gas-Phase Acidity (ΔH°acid)	~1550-1600	~370-382	Estimated	See Section 2.4 for estimation details.

Values are estimated based on trends for similar conjugated systems due to the absence of direct experimental or computational data for **1,3-hexadien-5-yne**.

Experimental and Computational Protocols

The determination of gas-phase ion energetics relies on a combination of experimental techniques and computational methods.

Ionization Energy Determination

2.1.1 Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a high-resolution technique that measures the kinetic energy of electrons ejected from a molecule upon interaction with monochromatic photons.

Protocol:



- A gaseous sample of 1,3-hexadien-5-yne is introduced into a high-vacuum chamber.
- The sample is irradiated with a beam of monochromatic photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or a synchrotron radiation source.
- The photons cause the ejection of electrons from the molecule.
- The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
- The ionization energy (IE) is calculated using the equation: IE = $h\nu$ KE, where $h\nu$ is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.
- A spectrum of electron counts versus binding energy (or ionization energy) is generated,
 where peaks correspond to ionization from different molecular orbitals.

2.1.2 Electron Impact (EI) Ionization

Electron impact ionization is a common method used in mass spectrometry to generate ions.

Protocol:

- A gaseous sample of 1,3-hexadien-5-yne is introduced into the ion source of a mass spectrometer, which is under high vacuum.
- The molecules are bombarded with a beam of electrons, typically accelerated to 70 electron volts (eV).
- The collision of an energetic electron with a molecule can eject one of the molecule's electrons, forming a radical cation (M•+).
- The minimum electron energy required to cause ionization corresponds to the ionization energy of the molecule. This is determined by measuring the ion signal as a function of the electron energy and extrapolating the onset of the ionization efficiency curve.

Heat of Formation Determination



The enthalpy of formation of gaseous **1,3-hexadien-5-yne** was determined using the Active Thermochemical Tables (ATcT) approach. This method involves constructing a thermochemical network of interconnected chemical reactions and solving it using a statistical approach to obtain highly accurate and internally consistent thermochemical values.[3]

Proton Affinity (PA) Estimation

Direct experimental or computational data for the proton affinity of **1,3-hexadien-5-yne** is not readily available in the reviewed literature. However, an estimation can be made based on the values for similar unsaturated hydrocarbons. The presence of both double and triple bonds in conjugation is expected to result in a relatively high proton affinity. Protonation is likely to occur at the π -systems, with the specific site depending on the stability of the resulting carbocation. For comparison, the proton affinity of benzene is 759 kJ/mol, and for acetylene, it is 641 kJ/mol. The extended conjugation in **1,3-hexadien-5-yne** would likely increase the basicity compared to these simpler systems.

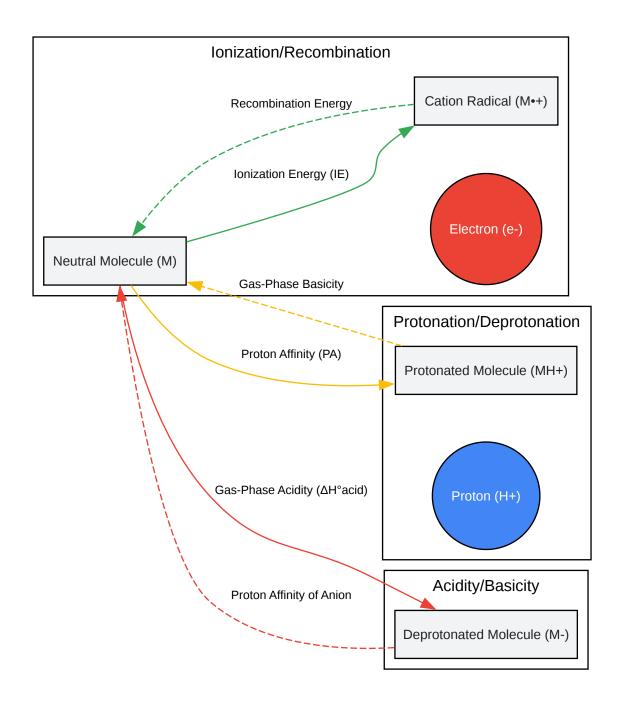
Gas-Phase Acidity (ΔH°acid) Estimation

Similar to proton affinity, specific data for the gas-phase acidity of **1,3-hexadien-5-yne** is scarce. The most acidic proton is expected to be the acetylenic hydrogen due to the sphybridization of the carbon atom, which stabilizes the resulting anion. The gas-phase acidity of acetylene (HC=CH) is 1556 kJ/mol. The conjugated system in **1,3-hexadien-5-yne** might have a slight acid-weakening effect due to electron donation from the dienyl group, but the value is expected to be in a similar range.

Visualizations Relationship Between Gas-Phase Ion Energetics

The following diagram illustrates the fundamental relationships between the key gas-phase ion energetic parameters.





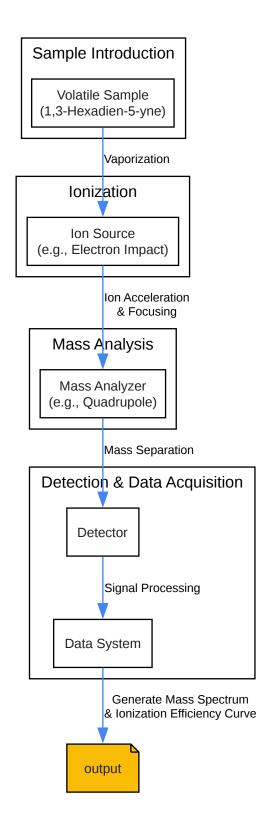
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Caption: Relationship between key gas-phase ion energetic parameters.

Experimental Workflow for Ionization Energy Measurement

The diagram below outlines a generalized workflow for determining the ionization energy of a gas-phase molecule using mass spectrometry.





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Caption: Generalized experimental workflow for mass spectrometry-based ionization energy determination.



Conclusion

This technical guide has synthesized the available experimental and computational data on the gas-phase ion energetics of **1,3-hexadien-5-yne**. While the ionization energy is well-characterized experimentally, further computational and experimental studies are warranted to determine the proton affinity and gas-phase acidity of this molecule with higher accuracy. The provided methodologies and visualizations offer a foundational understanding for researchers working with this and related conjugated enyne systems. Such data is invaluable for predicting chemical behavior, interpreting mass spectra, and guiding the design of new molecules in fields ranging from materials science to medicinal chemistry.

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